3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves unique processes that introduce the heteroatom not initially attached to a benzene ring but introduced from a side chain. For example, phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol can give rise to chromen-6-ones, which are then reduced to chromenes, showcasing a heterocyclic synthesis approach (Pelter, Hussain, Smith, & Ward, 1997).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using crystallographic methods, revealing distinct conformational characteristics about the C-N bond and the orientation of amide and pyran rings. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide shows an anti-rotamer conformation with varied trans- or cis-relations of the amide O atom to the pyran ring O atom (Reis et al., 2013).
Chemical Reactions and Properties
Chromene compounds undergo a variety of chemical reactions, including phenolic oxidation, cyclization, and electrophilic and nucleophilic substitutions, leading to the formation of diverse derivatives with different substituents influencing their chemical properties. For example, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester undergoes reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing the compound's reactivity (Pimenova et al., 2003).
Scientific Research Applications
Novel Synthesis Processes
- Pelter et al. (1997) discussed the synthesis of chromen derivatives, emphasizing a unique process that introduces a heteroatom from a side chain, which could be relevant to the synthesis of compounds like 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Pelter, Hussain, Smith, & Ward, 1997).
Synthesis and Reactions
- Research by Pimenova et al. (2003) on the synthesis and reactions of related compounds provides insight into the chemical behavior of complex chromene derivatives, which is useful for understanding the properties and potential applications of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Pimenova, Krasnych, Goun, & Miles, 2003).
Catalysis in Organic Synthesis
- Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in organic synthesis, which can be related to the synthesis of various chromene derivatives, potentially including 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Antibacterial Activity
- Behrami and Dobroshi (2019) investigated the antibacterial activity of synthesized chromene derivatives, which may provide insights into the potential biomedical applications of compounds like 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Behrami & Dobroshi, 2019).
Rapid Synthesis Methods
- Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in biologically active compounds, which could be relevant to the synthesis and applications of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOBVHAUXZVHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362788 | |
Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
CAS RN |
54443-59-3 | |
Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.